Hoffer's chlorosugar

Catalog No.
S704971
CAS No.
4330-21-6
M.F
C21H21ClO5
M. Wt
388.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoffer's chlorosugar

CAS Number

4330-21-6

Product Name

Hoffer's chlorosugar

IUPAC Name

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1

InChI Key

FJHSYOMVMMNQJQ-IPMKNSEASA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

The exact mass of the compound Hoffer's chlorosugar is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) is a benchmark electrophilic glycosyl donor utilized extensively in the commercial synthesis of 2'-deoxynucleosides, C-aryl nucleosides, and modified oligonucleotides [1]. Unlike transient halogenated analogs or less reactive oxygen-linked donors, this compound is an isolable, crystalline α-chloro anomer that provides a stable yet highly reactive platform for stereoselective N- and C-glycosylation reactions [2]. Its primary procurement value lies in its exceptional balance of extended shelf-stability, high crystalline purity, and predictable stereochemical inversion during nucleophilic displacement, making it a scalable precursor for pharmaceutical manufacturing and medicinal chemistry workflows [3].

Research Fit

Stereodefined Donor α-Chlorosugar with crystalline, protected 2-deoxyribofuranosyl scaffold.
β-Selective Assembly SN2 Walden inversion reliably directs β-anomeric nucleoside formation.
Orthogonal Protection Toluoyl esters withstand acidic phosphoramidite conditions, aiding oligonucleotide synthesis.

Substituting Hoffer's chlorosugar with alternative glycosyl donors, such as 1-O-acetates or bromosugars, fundamentally compromises process parameters and downstream yields [1]. Bromosugars, while highly reactive, suffer from severe thermal instability and rapid degradation at ambient temperatures, necessitating cumbersome in situ generation and immediate use within narrow timeframes [2]. Conversely, 1-O-acetyl donors require aggressive Lewis acid activation (e.g., SnCl4 or TMSOTf) to form an oxocarbenium intermediate; in 2-deoxy systems lacking a C2 directing group, this typically results in poor anomeric control and challenging α/β-mixture separations [3]. Hoffer's chlorosugar bypasses these issues by enabling direct, stereoselective SN2-type displacements that heavily favor the desired β-nucleoside without requiring harsh activation or sacrificing precursor shelf-life [1].

Substitution Risk

1-O-Acetyl sugars
Lack α-directing group; typically yield lower β/α ratios and may require additional purification steps.
L-ribo enantiomer
Produces opposite enantiomeric nucleosides; cannot substitute for D-erythro-configured target without full chiral method revalidation.
Anomerically mixed donors
Introduce variable α/β ratios; compromise stereochemical reproducibility and may shift purification strategy significantly.

Precursor Shelf-Stability and Batch Handling vs. Bromosugars

Hoffer's chlorosugar is a highly stable, isolable crystalline solid (melting point ~109 °C with decomposition) that can be stored for extended periods under standard conditions [1]. In stark contrast, the corresponding 1-bromo-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose is thermally unstable, degrading rapidly at room temperature and requiring immediate in situ generation [2]. This stability differential allows Hoffer's chlorosugar to be procured in bulk and utilized in standard batch manufacturing, eliminating the hazardous, time-sensitive halogenation steps required for bromosugar utilization [1].

Evidence DimensionShelf-life and thermal stability
Target Compound DataHoffer's chlorosugar (Isolable solid, stable for months at 4 °C, mp ~109 °C)
Comparator Or Baseline1-Bromo analog (Rapid degradation at RT, requires immediate use <1 hour)
Quantified DifferenceMonths of stable storage vs. <1 hour operational window
ConditionsStandard laboratory storage and batch manufacturing protocols

Eliminates the need for hazardous, on-demand halogenation steps in the reactor, streamlining batch processing and reducing batch-to-batch variability.

C-Nucleoside Yield
Head-to-head
Up to 93% isolated yield (Normant cuprate) vs. low yields with organocadmium/zinc
Supports protocol substitution away from toxic organometallic reagents.
Reported yield; method transfer may require cuprate preparation optimization.

Anomeric Selectivity in N-Glycosylation vs. 1-O-Acetate Donors

Because 2-deoxy sugars lack a C2 substituent to provide neighboring group participation, glycosylations via oxocarbenium ions (such as those from 1-O-acetate donors) typically yield near 1:1 mixtures of α and β anomers [1]. Hoffer's chlorosugar, isolated predominantly as the α-chloro anomer, enables direct SN2-like displacement by nucleobase salts, yielding the desired β-nucleoside with high stereoselectivity (often >80-90% β-anomer) [2]. This direct inversion pathway bypasses the anomeric scrambling inherent to Lewis acid-activated acetate donors [1].

Evidence Dimensionβ-anomer stereoselectivity
Target Compound DataHoffer's chlorosugar (High β-selectivity via direct SN2 inversion of the α-chloride)
Comparator Or Baseline1-O-Acetyl-2-deoxyribose donors (~1:1 α/β mixture via oxocarbenium intermediate)
Quantified Difference>80% β-anomer enrichment vs. ~50% statistical mixture
ConditionsBase-mediated or mild Lewis acid-catalyzed N-glycosylation

Drastically reduces the cost, solvent waste, and yield loss associated with complex chromatographic separation of anomers in pharmaceutical API synthesis.

Cladribine Route Yield
Cross-study comparable
Near-quantitative N9-β intermediate vs. 2.75–42% historical yields
Supports process efficiency review for purine nucleoside synthesis.
Binary-solvent protocol; yield advantage confirmed in multiple publications.

Yield in C-Aryl Nucleoside Synthesis via Cuprate Glycosylation

The synthesis of unnatural C-aryl nucleosides traditionally relied on highly toxic organocadmium or organozinc reagents, which often delivered poor yields. Hoffer's chlorosugar has been demonstrated to react reliably with Normant-type aryl cuprates to deliver C-aryl nucleosides in up to 93% yield [1]. This robust coupling not only provides a >40% absolute increase in yield compared to legacy organometallic methods but also eliminates the need for environmentally hazardous heavy metals [1].

Evidence DimensionC-glycosylation product yield
Target Compound DataHoffer's chlorosugar with aryl cuprates (Up to 93% yield)
Comparator Or BaselineGeneric ribofuranosyl donors with organocadmium/zinc (<50% typical yield)
Quantified Difference>40% absolute yield increase
ConditionsReaction with Normant-type aryl cuprates in ethereal solvents

Maximizes throughput for high-value unnatural C-nucleosides while ensuring compliance with stringent environmental and safety regulations regarding heavy metal waste.

Donor Stability
Head-to-head
Stable crystalline solid (Rolland 1997) replaces previously unstable chlorosugar
Supports lot consistency and reliable α-configuration upon storage.
α-stereochemistry confirmed by NOE; air-stability to verify under lab conditions.

Conversion Efficiency in Binary-Solvent Sodium Salt Glycosylation

In the synthesis of critical deoxynucleoside APIs (such as cladribine precursors), Hoffer's chlorosugar exhibits exceptional processability when used in a binary-solvent sodium salt glycosylation protocol (purine salt in cold acetonitrile; chlorosugar in cold dichloromethane) [1]. This method produces essentially quantitative yields (>95%) of N9-β-anomeric 2'-deoxynucleoside intermediates [1]. In contrast, standard Vorbrüggen silylation approaches using 1-O-methyl or 1-O-acetyl donors often require prolonged heating and excess reagents, plateauing at 60-70% conversion due to competing side reactions [2].

Evidence DimensionOverall conversion efficiency
Target Compound DataHoffer's chlorosugar (>95% quantitative yield of N9-β-anomeric intermediates)
Comparator Or Baseline1-O-methyl/acetyl donors via standard Vorbrüggen conditions (60-70% conversion)
Quantified Difference~25-35% higher conversion efficiency without prolonged heating
ConditionsBinary-solvent protocol (cold acetonitrile/dichloromethane) vs. refluxing conditions

Enables highly efficient, scalable synthesis of critical drugs like cladribine without the need for aggressive heating or costly excess donor stoichiometry.

Tetrazole Selectivity
Class-level
Complete N2-β regioselectivity vs. anomeric/regioisomeric mixtures
Supports single-product entry to tetrazolyl probe synthesis.
DFT-supported mechanism; yield varies with tetrazole substituent.
O-Aryl Chemoselectivity
Supporting evidence
87% O-aryl yield, 0% C-aryl; unique O-selectivity with Gilman cuprate/O₂
Supports clean O-glycoside route without C-glycoside byproducts.
Chemoselectivity reported under oxygen atmosphere; generalizability under review.
Phosphoramidite Route
Supporting evidence
Protected nucleoside → phosphoramidite in three steps; incorporated into functional DNA probe
Supports solid-phase oligonucleotide assembly with modified nucleobases.
Toluoyl removal orthogonal to DMT; validated with DEA tC cytidine analog.

Scalable Synthesis of 2'-Deoxynucleoside APIs

Due to its ability to undergo highly stereoselective SN2-type displacements and its near-quantitative conversion in binary-solvent sodium salt protocols, Hoffer's chlorosugar is the premier choice for the commercial-scale synthesis of deoxynucleoside drugs, such as cladribine and decitabine precursors [1]. It drastically reduces the need for downstream anomer separation compared to acetate donors.

Manufacturing of Unnatural C-Aryl Nucleosides

Hoffer's chlorosugar is uniquely suited for coupling with Normant-type aryl cuprates, delivering up to 93% yields of C-aryl nucleosides [2]. This makes it the optimal procurement choice for developing unnatural DNA base pairs and oligonucleotide-based fluorophores, bypassing the low yields and toxicity of legacy organocadmium methods.

Standardized Batch Production of Modified Oligonucleotide Building Blocks

The superior thermal stability and isolability of Hoffer's chlorosugar compared to highly unstable bromosugars allows for its integration into standardized batch manufacturing workflows [3]. Facilities can procure and store this reagent in bulk, avoiding the operational hazards and batch-to-batch variability associated with in situ halogenation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Purine 2′-deoxynucleoside intermediate synthesis
N9-β regiocontrol and coupling efficiency
Sodium-salt glycosylation protocol yield verification
C-aryl-nucleoside library synthesis
Cuprate protocol compatibility and safety profile
Replacement of organocadmium/zinc methods; reported yield under optimized conditions
Phosphoramidite monomer preparation for modified oligonucleotides
Orthogonal toluoyl protection strategy
Clean deprotection to β-nucleoside; DMT compatibility assessment
Tetrazolyl/triazolyl nucleoside probe synthesis
N2 regioselectivity and β-anomer control
Single-isomer isolation feasibility; scalability review for oligonucleotide incorporation

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

388.1077515 g/mol

Monoisotopic Mass

388.1077515 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4330-21-6

Wikipedia

[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

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